molecular formula C13H14N4O5S2 B13408079 (6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid

(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid

Cat. No.: B13408079
M. Wt: 370.4 g/mol
InChI Key: NPIMKXAEXCDSTK-LDYMZIIASA-N
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Description

(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid is a cephalosporin derivative characterized by:

  • Core structure: A β-lactam ring fused to a dihydrothiazine ring, typical of cephalosporins.
  • Key substituents: 3-Hydroxymethyl group: Enhances stability and solubility compared to acetylated or halogenated analogs. 7-(2-Aminothiazol-4-yl)acetamido side chain: Imparts activity against Gram-negative bacteria by improving affinity for penicillin-binding proteins (PBPs) and resistance to β-lactamases .

Properties

Molecular Formula

C13H14N4O5S2

Molecular Weight

370.4 g/mol

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H14N4O5S2/c14-13-15-6(4-24-13)1-7(19)16-8-10(20)17-9(12(21)22)5(2-18)3-23-11(8)17/h4,8,11,18H,1-3H2,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1

InChI Key

NPIMKXAEXCDSTK-LDYMZIIASA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)CO

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid typically involves multiple steps, starting from basic organic compounds. The process often includes the formation of the beta-lactam ring, followed by the introduction of the thiazole and acetamido groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered antibacterial properties.

    Substitution: The acetamido group can be substituted with other functional groups to modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new antibiotics.

Scientific Research Applications

(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying beta-lactam chemistry and the mechanisms of antibiotic resistance.

    Biology: Employed in research on bacterial cell wall synthesis and the development of new antibacterial agents.

    Medicine: Investigated for its potential to treat various bacterial infections, including those caused by antibiotic-resistant strains.

    Industry: Utilized in the development of new formulations and delivery methods for antibiotics.

Mechanism of Action

The mechanism of action of (6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. The molecular targets include various PBPs, and the pathways involved are crucial for maintaining cell wall integrity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name 3-Position Substituent 7-Position Substituent Key Features
Target Compound Hydroxymethyl (-CH2OH) 2-Aminothiazol-4-yl acetamido Improved solubility; moderate β-lactamase resistance .
SCE-1365 (Methoxyimino derivative) (1-Methyl-1H-tetrazol-5-yl)thiomethyl 2-Aminothiazol-4-yl-(Z)-methoxyiminoacetamido Enhanced Gram-negative coverage; superior β-lactamase stability .
(6R,7R)-3-Acetoxymethyl-7-(pyridin-4-ylthio)acetamido analog Acetoxymethyl (-CH2OAc) Pyridin-4-ylthio acetamido Prodrug form (hydrolyzes to active metabolite); broader tissue distribution .
7-Amino-3-vinyl-3-cephem-4-carboxylic acid Vinyl (-CH2CH2) Amino group Intermediate for oral cephalosporins; limited antibacterial activity .
(6R,7R)-3-Hydroxymethyl-7-(2-phenyl-acetamido) lactone Hydroxymethyl (-CH2OH) Phenylacetamido (lactone form) Synthetic intermediate; crystallographic stability via hydrogen bonding .

Antibacterial Activity and Spectrum

  • Target Compound: Active against Gram-negative bacteria (e.g., E. coli, Klebsiella), but less effective against β-lactamase-producing strains compared to SCE-1365 . The 2-aminothiazol group enhances PBP binding but lacks the methoxyimino moiety critical for extended-spectrum activity .
  • SCE-1365: Exhibits broad-spectrum activity, including against Pseudomonas aeruginosa and β-lactamase producers, due to methoxyimino group steric hindrance .
  • Acetoxymethyl Analog :
    • Prodrug with improved bioavailability; hydrolyzes to release active 3-hydroxymethyl metabolite in vivo.

Pharmacokinetic Properties

Property Target Compound SCE-1365 Acetoxymethyl Analog
Solubility High (due to -CH2OH) Moderate Low (prodrug form)
Metabolic Stability Moderate High Requires hydrolysis
Tissue Penetration Limited Extensive Broad (post-hydrolysis)

Key Research Findings

  • Side Chain Optimization: The 2-aminothiazol-4-yl group is critical for Gram-negative activity, but addition of methoxyimino (as in SCE-1365) or tetrazole groups significantly expands the spectrum .
  • 3-Position Modifications :
    • Hydroxymethyl improves solubility but may reduce membrane permeability compared to lipophilic groups (e.g., acetoxymethyl) .
    • Prodrug strategies (e.g., acetoxymethyl) enhance oral bioavailability .
  • Intermediate Utility : The target compound and its lactone derivative are pivotal in synthesizing advanced cephalosporins .

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